Ciprofloxacine-d8, chlorhydrate

Vue d'ensemble

Description

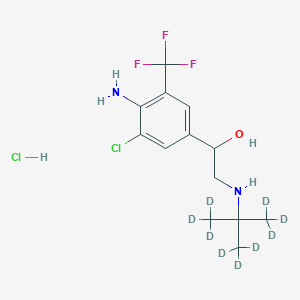

La Ciprofloxacine-d8 (chlorhydrate) est une forme deutérée de la ciprofloxacine, un antibiotique fluoroquinolone de deuxième génération. Les atomes de deutérium remplacent les atomes d'hydrogène dans le cycle pipérazine, ce qui aide à l'étude de la pharmacocinétique et des voies métaboliques. Ce composé est principalement utilisé comme étalon interne en chimie analytique, en particulier en spectrométrie de masse, pour quantifier les niveaux de ciprofloxacine dans divers échantillons .

Applications De Recherche Scientifique

Ciprofloxacin-d8 (hydrochloride) has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of ciprofloxacin in various samples.

Biology: Helps in studying the metabolic pathways and pharmacokinetics of ciprofloxacin.

Medicine: Used in clinical studies to monitor ciprofloxacin levels in biological fluids.

Industry: Employed in quality control processes to ensure the accuracy and precision of ciprofloxacin measurements in pharmaceutical formulations .

Mécanisme D'action

Ciprofloxacin-D8 Hydrochloride, also known as Ciprofloxacin-D8 HCl, is a deuterium-labeled variant of Ciprofloxacin . Ciprofloxacin is a second-generation fluoroquinolone antibiotic with a broad spectrum of activity .

Target of Action

Ciprofloxacin primarily targets bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Ciprofloxacin interacts with its targets by inhibiting the supercoiling activity of DNA gyrase and the decatenation activity of topoisomerase IV . This prevents the relaxation of positively supercoiled DNA that is required for normal transcription and replication . As a result, Ciprofloxacin causes rapid cessation of bacterial DNA synthesis .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts multiple biochemical pathways in bacteria. It affects DNA replication, transcription, and repair, leading to rapid cell death . The exact downstream effects can vary depending on the specific bacterial species and strain.

Pharmacokinetics

Ciprofloxacin exhibits good oral bioavailability and is distributed widely in body tissues and fluids . It is metabolized in the liver and excreted primarily in the urine . The half-life of Ciprofloxacin is approximately 3.5 hours

Result of Action

The result of Ciprofloxacin’s action is the rapid killing of bacterial cells . It is effective against a wide range of Gram-negative and Gram-positive bacteria . It should be noted that misuse and overuse of antibiotics like ciprofloxacin can lead to the development of antibiotic-resistant bacteria .

Action Environment

The action of Ciprofloxacin can be influenced by various environmental factors. For example, the pH of the environment can affect the solubility and absorption of the drug . Additionally, the presence of other drugs can influence the pharmacokinetics of Ciprofloxacin . For instance, co-administration with rifampicin has been shown to increase the clearance of Ciprofloxacin .

Analyse Biochimique

Biochemical Properties

Ciprofloxacin-d8, Hydrochloride shares a common mechanism of action with other fluoroquinolones: it inhibits DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. By inhibiting this enzyme, Ciprofloxacin-d8, Hydrochloride prevents bacterial DNA replication, thus exerting its antibacterial effect .

Cellular Effects

Ciprofloxacin-d8, Hydrochloride has been shown to have dramatic effects on the mitochondrial genome . It stops the normal maintenance and transcription of mitochondrial DNA by changing mtDNA topology, causing impaired mitochondrial energy production and blocking cellular growth and differentiation .

Molecular Mechanism

The molecular mechanism of Ciprofloxacin-d8, Hydrochloride involves the inhibition of bacterial DNA gyrase . While it is designed to inhibit the bacterial topoisomerase gyrase, it also inhibits the topoisomerase 2 of our own cells . This inhibition of topoisomerase 2 is especially important in the replication of the mitochondrial genome .

Temporal Effects in Laboratory Settings

It is known that fluoroquinolones, including Ciprofloxacin, are generally well-tolerated, but some patients develop severe health problems, among them tendon rupture, permanent nerve damage, or depression .

Dosage Effects in Animal Models

It is known that fluoroquinolones, including Ciprofloxacin, have been shown to cause arthropathy in immature animals of most species tested .

Metabolic Pathways

It is known that fluoroquinolones are metabolized in the liver and excreted by the kidneys .

Transport and Distribution

It is known that the presence of divalent cations (Ca2+) significantly facilitated the transport of Ciprofloxacin in the columns due to the complexation between Ciprofloxacin and Ca2+ .

Subcellular Localization

It is known that fluoroquinolones, including Ciprofloxacin, are distributed widely throughout the body, including in the bile, lungs, kidneys, liver, gallbladder, uterus, seminal fluid, and prostatic tissue .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la Ciprofloxacine-d8 (chlorhydrate) implique l'incorporation d'atomes de deutérium dans le cycle pipérazine de la ciprofloxacine. Le processus commence généralement par la synthèse de pipérazine deutérée, suivie de sa réaction avec d'autres intermédiaires pour former le produit final. Les conditions réactionnelles comprennent souvent l'utilisation de solvants deutérés et de catalyseurs pour garantir l'incorporation d'atomes de deutérium.

Méthodes de production industrielle : La production industrielle de Ciprofloxacine-d8 (chlorhydrate) suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique des mesures de contrôle qualité strictes pour garantir la pureté et la cohérence du produit. Le produit final est généralement obtenu sous forme de sel chlorhydrate pour améliorer sa stabilité et sa solubilité .

Analyse Des Réactions Chimiques

Types de réactions : La Ciprofloxacine-d8 (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés oxo.

Réduction : Les réactions de réduction peuvent convertir le groupe céto en groupe hydroxyle.

Substitution : L'atome de fluor dans le cycle quinolone peut être substitué par d'autres nucléophiles dans des conditions spécifiques.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits formés :

Oxydation : Formation de dérivés oxo.

Réduction : Formation de dérivés hydroxyle.

Substitution : Formation de dérivés quinoloniques substitués .

4. Applications de recherche scientifique

La Ciprofloxacine-d8 (chlorhydrate) a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme étalon interne en spectrométrie de masse pour la quantification de la ciprofloxacine dans divers échantillons.

Biologie : Aide à l'étude des voies métaboliques et de la pharmacocinétique de la ciprofloxacine.

Médecine : Utilisé dans les études cliniques pour surveiller les niveaux de ciprofloxacine dans les fluides biologiques.

Industrie : Employé dans les processus de contrôle qualité pour garantir la précision et la justesse des mesures de ciprofloxacine dans les formulations pharmaceutiques .

5. Mécanisme d'action

La Ciprofloxacine-d8 (chlorhydrate) exerce ses effets en inhibant la gyrase de l'ADN bactérien et la topoisomérase IV, enzymes essentielles à la réplication et à la transcription de l'ADN. En se liant à ces enzymes, le composé empêche le superenroulement de l'ADN bactérien, inhibant ainsi la réplication de l'ADN et conduisant à la mort des cellules bactériennes. Les atomes de deutérium ne modifient pas le mécanisme d'action, mais aident à suivre le composé dans les études métaboliques .

Composés similaires :

Ciprofloxacine : La forme non deutérée de la Ciprofloxacine-d8 (chlorhydrate).

Ofloxacine : Un autre antibiotique fluoroquinolone ayant un mécanisme d'action similaire.

Lévofloxacine : Une fluoroquinolone de troisième génération ayant une activité accrue contre les bactéries Gram-positives.

Comparaison : La Ciprofloxacine-d8 (chlorhydrate) est unique en raison de la présence d'atomes de deutérium, ce qui en fait un étalon interne idéal pour les études analytiques. Contrairement à ses homologues non deutérés, il fournit des résultats plus précis et plus fiables en spectrométrie de masse. De plus, la forme deutérée aide à l'étude de la pharmacocinétique et des voies métaboliques sans altérer l'activité biologique du composé parent .

Comparaison Avec Des Composés Similaires

Ciprofloxacin: The non-deuterated form of Ciprofloxacin-d8 (hydrochloride).

Ofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.

Levofloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.

Comparison: Ciprofloxacin-d8 (hydrochloride) is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for analytical studies. Unlike its non-deuterated counterparts, it provides more accurate and reliable results in mass spectrometry. Additionally, the deuterated form helps in studying the pharmacokinetics and metabolic pathways without altering the biological activity of the parent compound .

Propriétés

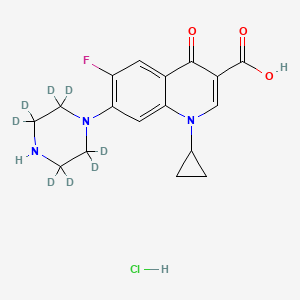

IUPAC Name |

1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3.ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H/i3D2,4D2,5D2,6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOIOSKKIYDRIQ-JCYLEXHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678689 | |

| Record name | 1-Cyclopropyl-6-fluoro-4-oxo-7-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216659-54-9 | |

| Record name | 1-Cyclopropyl-6-fluoro-4-oxo-7-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.